molecular formula C13H18N4OS B2917143 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1226437-36-0

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2917143
CAS No.: 1226437-36-0
M. Wt: 278.37
InChI Key: SGIFUJNAJUJCLH-UHFFFAOYSA-N
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Description

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound featuring a pyrazole ring substituted with a methyl group and an ethyl chain, and a thiophene ring attached to a urea group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps. One common approach is the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate ethylating agent to introduce the ethyl chain, followed by the reaction with thiophen-2-ylmethylamine to form the urea derivative. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound has shown potential as a bioactive molecule in various biological assays.

  • Medicine: It has been studied for its pharmacological properties, including potential antileishmanial and antimalarial activities.

  • Industry: Its unique chemical structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific structural features. Similar compounds include:

  • Pyrazole derivatives: These compounds share the pyrazole ring but may have different substituents.

  • Urea derivatives: These compounds contain the urea group but differ in the attached aromatic rings.

  • Thiophene derivatives: These compounds feature the thiophene ring but may have different substituents or functional groups.

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Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-10-8-11(2)17(16-10)6-5-14-13(18)15-9-12-4-3-7-19-12/h3-4,7-8H,5-6,9H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIFUJNAJUJCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NCC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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